molecular formula C10H11N3O2 B11893072 Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B11893072
M. Wt: 205.21 g/mol
InChI Key: RJCWGPAXFBIHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5 and an ethyl ester at position 2. This scaffold is of significant interest in medicinal chemistry due to its versatility in synthesizing kinase inhibitors and cytotoxic agents . The compound is typically synthesized via cyclocondensation reactions involving aminopyrazole derivatives and β-diketones or enaminones, achieving yields of 80–90% under optimized conditions .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-11-13-5-4-7(2)12-9(8)13/h4-6H,3H2,1-2H3

InChI Key

RJCWGPAXFBIHLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=CN2N=C1)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Temperature : 80–90°C under reflux

  • Catalyst : Piperidine (3 drops per 20 mL solvent)

  • Solvent : Anhydrous ethanol

  • Duration : 10 hours

The product, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (XVI ), was isolated in moderate yields (50–60%) after recrystallization from ethanol. Subsequent hydrolysis of XVI with aqueous sodium hydroxide yielded the carboxylic acid derivative (XVII ), which underwent decarboxylation at 200°C or with 40% sulfuric acid to produce 5,7-dimethylpyrazolo[1,5-a]pyrimidine (XVIII ). Adjusting the diketone precursor (e.g., replacing acetylacetone with monomethyl diketones) could selectively yield the 5-methyl isomer, though this modification requires further optimization.

Alkali-Mediated Cyclization of 3,3-Dialkoxypropionates

A patent by CN103896951A outlines a scalable route using 3,3-dialkoxypropionates as precursors. This method involves two stages: intermediate formation via alkali-mediated condensation and acid-catalyzed cyclization with 3-methyl-5-aminopyrazole.

Synthetic Pathway

  • Intermediate Synthesis :

    • Reactants : 3,3-Dimethoxy methyl propionate and methyl formate

    • Base : Sodium methoxide (24.0 g in 250 mL toluene)

    • Conditions : 10–15°C for 12 hours

    • Yield : >70% (crude intermediate)

  • Cyclization :

    • Reactant : 3-Methyl-5-aminopyrazole (25.7 g)

    • Acid Catalyst : Glacial acetic acid (54.0 g)

    • Temperature : 35–45°C for 48 hours

    • Workup : Aqueous extraction, drying, and crystallization

    • Yield : 78.3% (ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate)

Characterization Data

ParameterValueSource
1H NMR (CDCl3) δ 9.19 (dd, J=2.1 Hz), 8.91 (d, J=2.1 Hz), 6.55 (s)
MS (ESI) m/z 206 (M++1)

While this method targets the 2-methyl isomer, substituting 3-methyl-5-aminopyrazole with 5-methyl-3-aminopyrazole could reposition the methyl group to the pyrimidine’s 5th position, aligning with the target compound’s structure.

Chlorination-Substitution Strategies

CN106187894A describes a chlorination-substitution approach for pyrazole carboxylates, adaptable to pyrazolo[1,5-a]pyrimidines. Although developed for 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylates, the methodology offers insights into functionalizing the pyrimidine ring.

Key Steps

  • Methylation :

    • Reactants : 3-Ethyl-5-pyrazole carboxylic acid ethyl ester + dimethyl carbonate

    • Base : Potassium carbonate (138–207 g)

    • Conditions : 80–120°C, 8–12 hours

    • Yield : 70–85% (1-methyl-3-ethyl-5-pyrazole carboxylate)

  • Chlorination :

    • Reagents : Hydrochloric acid (37%) + hydrogen peroxide (35%)

    • Solvent : Dichloroethane

    • Temperature : 50–70°C for 5–7 hours

    • Yield : 90–97% (4-chloro derivative)

Adapting this protocol to pyrazolo[1,5-a]pyrimidines would require introducing chlorine at the 7th position, followed by reductive dechlorination to yield the 5-methyl analog.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Scalability
CyclocondensationSimple reagents, established mechanismLow regioselectivity, byproducts50–60Moderate
Alkali-mediatedHigh yield, scalableRequires positional isomer tuning78.3High
ChlorinationFunctional group versatilityMulti-step, harsh conditions70–97Moderate

Industrial-Scale Considerations

For industrial production, the alkali-mediated route is preferred due to its high yield and compatibility with continuous flow reactors. Key optimizations include:

  • Catalyst Recycling : Recovering sodium methoxide via distillation.

  • Solvent Recovery : Toluene and dichloroethane reuse through fractional distillation.

  • Purity Control : Recrystallization from ethanol-water mixtures (3:1 v/v) to achieve >99% purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group at position 3 undergoes nucleophilic substitution, enabling structural diversification.

Reaction Type Reagents/Conditions Products Yield Source
HydrolysisNaOH (aqueous/ethanol), reflux5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid85–92%
AminolysisMorpholine/K₂CO₃, room temperature3-Morpholinocarbonyl derivative94%
AlcoholysisMethanol/H₂SO₄, refluxMethyl ester analog78%

Hydrolysis under basic conditions is a common pathway, yielding carboxylic acids for further conjugation. Aminolysis with morpholine demonstrates high regioselectivity at position 7 due to the enhanced electrophilicity of the chlorine substituent .

Cyclization and Condensation Reactions

The pyrimidine ring participates in cyclocondensation with 1,3-biselectrophiles.

Example reaction :

  • Substrate : 5-Amino-3-methylpyrazole

  • Reagent : Diethyl malonate/POCl₃-pyridine

  • Product : 5,7-Dihydroxypyrazolo[1,5-a]pyrimidine derivative

  • Yield : 89%

This method leverages POCl₃ to activate malonic acid, accelerating cyclization and reducing reaction time compared to traditional methods . β-Diketones and β-enaminones are also effective for introducing fluorinated or aryl groups at position 5 .

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring undergoes halogenation and nitration.

Reaction Reagents Position Product Application
BrominationBr₂/AcOH, 50°CPosition 77-Bromo-5-methylpyrazolo[1,5-a]pyrimidineKinase inhibitor intermediates
NitrationHNO₃/H₂SO₄, 0°CPosition 55-Nitro derivativeAntibacterial agents

Halogenation at position 7 is favored due to the directing effects of the methyl and ester groups . Nitrated derivatives show enhanced antibacterial activity against Bacillus subtilis (ZOI = 23.0 ± 1.4 mm) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkynyl functionalization.

Suzuki–Miyaura Coupling :

  • Substrate : 7-Bromo derivative

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C

  • Product : 7-Arylpyrazolo[1,5-a]pyrimidines

  • Yield : 70–85%

This strategy is critical for synthesizing kinase inhibitors targeting EGFR and B-Raf . Alkynylation via Sonogashira coupling introduces terminal alkynes for click chemistry applications .

Oxidation and Reduction

The methyl group at position 5 can be oxidized, while the ester is reducible.

Reaction Reagents Product Notes
OxidationKMnO₄/H₂SO₄, reflux5-Carboxypyrazolo[1,5-a]pyrimidineRequires acidic conditions
ReductionLiAlH₄/THF, 0°C3-Hydroxymethylpyrazolo[1,5-a]pyrimidinePreserves ring aromaticity

Oxidation products are intermediates for metal-organic frameworks (MOFs), while reduced alcohols serve as prodrug candidates.

Biological Activity-Driven Modifications

Derivatives exhibit structure-dependent bioactivity:

  • Antioxidant activity : Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate shows IC₅₀ = 15.34 μM (DPPH assay) .

  • Anticancer activity : 7-Aryl derivatives inhibit EGFR with IC₅₀ values < 1 μM in NSCLC cell lines .

  • Antibacterial activity : 7-Hydroxy-5-phenyl analogs display ZOI = 23.0 mm against B. subtilis .

Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Deep eutectic solvents (DES) : Improve yields in cyclization reactions by 15–20% compared to traditional solvents.

  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 10 minutes for Cl substituent introduction) .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Ongoing research focuses on optimizing selectivity in cross-coupling reactions and developing water-soluble derivatives for therapeutic applications .

Scientific Research Applications

Synthesis and Structural Diversity

The synthesis of ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be achieved through various methods, including cyclization reactions involving appropriate precursors. Recent studies have highlighted the importance of structural modifications to enhance the compound's efficacy and selectivity for specific biological targets. For instance, the introduction of different substituents at various positions on the pyrazolo[1,5-a]pyrimidine core has been shown to significantly alter its pharmacological profile .

Anticancer Potential

This compound and its derivatives have demonstrated promising anticancer activities. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDK) and tropomyosin receptor kinases (TRKA). For example, derivatives have shown IC50 values as low as 0.09 µM against CDK2, indicating potent inhibitory activity . Furthermore, in vitro studies have revealed significant antiproliferative effects across various cancer cell lines, suggesting their potential as novel anticancer agents .

Antioxidant and Antibacterial Activities

In addition to anticancer properties, some derivatives of this compound exhibit strong antioxidant activities. One study reported a half-maximal inhibitory concentration (IC50) of 15.34 μM for a related compound compared to ascorbic acid (IC50 = 13.53 μM), showcasing its potential as an antioxidant agent . Additionally, antibacterial assays have indicated effectiveness against both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli .

Case Study: Dual Inhibition of CDK2 and TRKA

A recent investigation synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives aimed at dual inhibition of CDK2 and TRKA kinases. The results showed that selected compounds not only inhibited these kinases effectively but also exhibited broad-spectrum anticancer activity across multiple cell lines. The molecular docking studies provided insights into the binding modes of these compounds, further supporting their potential as dual inhibitors in cancer therapy .

Case Study: Antioxidant and Antibacterial Properties

Another study focused on synthesizing novel pyrazolo[1,5-a]pyrimidines and evaluating their biological activities. The findings indicated that certain derivatives displayed significant antioxidant effects and strong antibacterial activity against specific bacterial strains. This highlights the versatility of this compound in addressing both oxidative stress and bacterial infections .

Summary Table: Biological Activities of this compound

Activity Target/Measurement Value
Anticancer ActivityIC50 against CDK20.09 µM
Antioxidant ActivityIC50 compared to Ascorbic Acid15.34 μM
Antibacterial ActivityZone of Inhibition against S. aureus23.0 ± 1.4 mm
CytotoxicityIC50 against MCF-7 (breast cancer)55.97 μg/mL

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The pyrazolo[1,5-a]pyrimidine core allows diverse substitutions at positions 5, 6, and 7, significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Positions) Molecular Weight Yield (%) Key Properties/Applications References
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate 5-CH₃, 7-CH₃ 222.12 (C₁₁H₁₅N₃O₂) 80 Precursor for tetrahydropyrazolo derivatives via NaBH₄ reduction
Ethyl 7-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 7-(3-CF₃-C₆H₄) 365.31 (C₁₇H₁₄F₃N₃O₂) 78 Enhanced lipophilicity (XLogP3 = 3.1); potential kinase inhibitor
Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-cyclopropyl, 7-CF₃ 327.28 (C₁₃H₁₆F₃N₃O₂) N/A Increased steric bulk; improved metabolic stability
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Br 285.09 (C₉H₈BrN₃O₂) N/A Halogenated analog for cross-coupling reactions
Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate 5-CH₃, 7-CF₂H 255.22 (C₁₁H₁₁F₂N₃O₂) N/A Enhanced electronegativity; bioactive derivatives

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Substituents like trifluoromethyl (CF₃) at position 7 increase lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted drugs .
  • Halogenation : Bromine at position 5 facilitates Suzuki-Miyaura cross-coupling, enabling rapid diversification .

Biological Activity

Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's pharmacological properties, synthesis methods, and research findings that underscore its therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula C₉H₉N₃O₂ and a molecular weight of approximately 191.19 g/mol. Its structure features a pyrazolo-pyrimidine core with an ethoxycarbonyl group, which contributes to its chemical reactivity and biological activity. The compound is stable under standard laboratory conditions, making it suitable for various synthetic applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of synthesized derivatives were evaluated for their inhibitory effects on the c-Met kinase, a target implicated in cancer progression. Notably, compounds demonstrated half-maximal inhibitory concentrations (IC50) in the nanomolar range, indicating potent activity against various cancer cell lines including SH-SY5Y, MDA-MB-231, A549, and HepG2 .

Table 1: Inhibitory Activity of Selected Derivatives

CompoundTargetIC50 (nM)Cell Line
10bc-Met5.17 ± 0.48MDA-MB-231
10fc-Met5.62 ± 0.78A549
10a-26.67 ± 2.56MDA-MB-231
10g-20.20 ± 2.04A549

These findings suggest that this compound and its derivatives could serve as promising candidates for developing new anticancer therapies.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects in preliminary studies. Its structural similarity to other bioactive compounds suggests that it may inhibit specific inflammatory pathways; however, detailed mechanisms remain to be elucidated through further research.

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving reactions of aminopyrazoles with various electrophiles. Recent advancements have improved synthetic routes, allowing for higher yields and greater structural diversity among derivatives .

Case Studies

A notable study investigated the biological activities of a series of pyrazolo[1,5-a]pyrimidine derivatives including this compound. The study highlighted the compound's selective inhibition of c-Met kinase and its cytotoxicity against specific cancer cell lines with lower hepatotoxicity compared to established drugs like cabozantinib .

Another investigation focused on the antioxidant properties of related compounds, revealing that some derivatives displayed significant radical scavenging capabilities comparable to standard antioxidants such as ascorbic acid .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with β-keto esters. For example, ultrasonic irradiation in a 1:1 ethanol:water solvent system at room temperature significantly enhances reaction rates and yields (up to 95%) compared to conventional heating . Key steps include:

  • Pyrazole ring formation : Reacting 5-aminopyrazole-4-carboxylate with α,β-unsaturated ketones.
  • Pyrimidine cyclization : Using nitrile or carbonyl derivatives under basic conditions.
  • Esterification : Final ethanol treatment with acid catalysts.
  • Critical Parameters : Solvent polarity (polar aprotic solvents like DMF improve nucleophilic substitution), temperature control (prevents decarboxylation), and catalyst choice (e.g., LiHMDS for regioselectivity) .

Q. How is this compound characterized structurally, and what spectral data are critical for validation?

  • Methodological Answer : Characterization relies on:

  • NMR Spectroscopy :
  • 1^1H NMR: Peaks at δ 1.33–1.41 ppm (ester CH3_3), δ 2.68 ppm (C5-methyl), and δ 8.57 ppm (C3-carboxylate proton) confirm substitution patterns .
  • 13^{13}C NMR: Signals at ~162 ppm (ester C=O) and 152–155 ppm (pyrimidine C=N) verify core structure .
  • IR Spectroscopy : Stretching bands at ~1700 cm1^{-1} (ester C=O) and 1540–1620 cm1^{-1} (aromatic C=C) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 268 [M+^+]) and fragmentation patterns validate molecular weight .

Q. What are common challenges in isolating this compound, and how are they addressed?

  • Methodological Answer :

  • Decarboxylation : Acidic or alkaline hydrolysis of the ester group can lead to undesired decarboxylation. Mitigation involves using mild conditions (e.g., LiOH in THF/water) and avoiding prolonged heating .
  • Isomer Separation : Anti/syn diastereomers (e.g., from reduction of 5,7-dimethyl derivatives) require chromatographic separation or crystallization in ethanol .

Advanced Research Questions

Q. How does the methyl substituent at C5 influence reactivity and regioselectivity in further functionalization?

  • Methodological Answer : The C5-methyl group exerts steric and electronic effects:

  • Steric Hindrance : Reduces accessibility for nucleophilic attack at C5, directing reactions to C7 (e.g., aryl substitutions via Suzuki coupling) .
  • Electronic Effects : Electron-donating methyl enhances electron density at C3-carboxylate, facilitating hydrolysis to carboxylic acids for amide coupling .
  • Case Study : Substitution with pyridinyl groups at C7 achieved 82% yield using Pd-catalyzed cross-coupling, while C5 modifications required harsher conditions (e.g., 150°C in DMSO) .

Q. What contradictions exist in spectral data interpretation for this compound derivatives, and how are they resolved?

  • Methodological Answer :

  • Anti vs. Syn Isomers : 1^1H NMR signals for C5 and C7 protons in anti-isomers (e.g., δ 4.31 ppm for CH2_2) split into distinct multiplets due to restricted rotation, whereas syn-isomers show simplified patterns .
  • Crystal Structure Discrepancies : X-ray diffraction revealed unexpected chair conformations in tetrahydropyrazolo[1,5-a]pyrimidine derivatives, necessitating DFT calculations to reconcile NMR and crystallographic data .

Q. How can this compound serve as a scaffold for kinase inhibitor development?

  • Methodological Answer :

  • Structural Mimicry : The planar pyrazolopyrimidine core mimics ATP-binding motifs in kinases. Modifications at C3 (carboxylate → carboxamide) and C5/C7 (aryl/alkyl groups) enhance selectivity .
  • Case Study : Analogous 2-anilinopyrazolo[1,5-a]pyrimidines showed nM-level inhibition of c-Src kinase. Key modifications:
  • C5 cyclopropyl or methyl groups improved hydrophobic binding.
  • C7 aminoalkyl chains enhanced solubility and CNS penetration .
  • SAR Table :
Substituent (C5)IC50_{50} (c-Src)Selectivity (vs. Abl)
Methyl12 nM10-fold
Cyclopropyl8 nM15-fold

Q. What strategies are effective in mitigating hydrolysis and decarboxylation during derivatization?

  • Methodological Answer :

  • Protective Groups : Use tert-butyl esters (stable under basic conditions) during functionalization, followed by TFA-mediated deprotection .
  • Low-Temperature Techniques : Sonication or microwave-assisted reactions reduce thermal decomposition .
  • Solvent Optimization : Non-polar solvents (toluene) minimize ester hydrolysis compared to DMF or water .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.